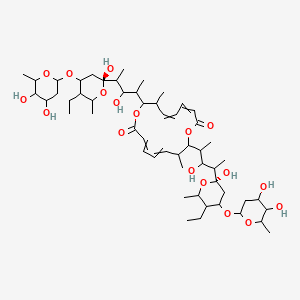

Azalomycin B; Gopalamicin; Efomycin E

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Elaiophylin is a 16-membered macrodiolide antibiotic with C2 symmetry, first isolated from the actinomycete Streptomyces melanosporus in 1959. This compound has garnered significant attention due to its diverse biological activities, including antimicrobial, anthelmintic, anticancer, immunosuppressive, anti-inflammatory, antiviral, and α-glucosidase inhibitory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Elaiophylin is primarily produced through fermentation processes involving various Streptomyces species. The optimization of sporulation conditions for Streptomyces melanosporofaciens has been shown to maximize the concentration of elaiophylin to 1.2 g/kg of fermentation medium . The biosynthesis of elaiophylin involves polyketide synthases, which are large multifunctional enzymes responsible for the assembly of the macrocyclic lactone ring characteristic of macrolides .

Industrial Production Methods: Industrial production of elaiophylin typically involves large-scale fermentation processes. The fermentation broth is subjected to extraction and purification steps to isolate pharmaceutical-grade elaiophylin. The process includes solvent extraction, chromatography, and crystallization to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions: Elaiophylin undergoes various chemical transformations, including acylation, glycosidation, and acetalization. For instance, exposure to methanol results in stereospecific acetal alkylation, producing derivatives such as 11-O-methylelaiophylin and 11,11’-O-dimethylelaiophylin .

Common Reagents and Conditions:

Acylation: Utilizes acyl chlorides or anhydrides in the presence of a base.

Glycosidation: Involves glycosyl donors and acceptors under acidic or basic conditions.

Acetalization: Typically performed with alcohols in the presence of an acid catalyst.

Major Products: The major products formed from these reactions include various acyl derivatives and glycosylated forms of elaiophylin, which exhibit altered biological activities .

Scientific Research Applications

Elaiophylin has been extensively studied for its potential therapeutic applications:

Anticancer: Elaiophylin exhibits robust anti-tumor activity by inducing apoptosis, inhibiting proliferation, migration, invasion, and angiogenesis in cancer cells. .

Antimicrobial: Demonstrates potent activity against Gram-positive bacteria and certain fungi.

Anthelmintic: Effective against parasitic worms, making it a potential candidate for treating helminth infections.

Immunosuppressive: Inhibits immune responses, which could be beneficial in preventing transplant rejection and treating autoimmune diseases.

Anti-inflammatory and Antiviral: Reduces inflammation and exhibits activity against certain viruses.

Metabolic Regulation: Activates AMP-activated protein kinase (AMPK), leading to reduced body weight and lower glucose levels in obese mice.

Mechanism of Action

Elaiophylin exerts its effects through multiple molecular targets and pathways:

Apoptosis Induction: Promotes programmed cell death in cancer cells by activating pro-apoptotic pathways.

Inhibition of Wnt/β-Catenin Signaling: Suppresses this pathway, which is crucial for cancer cell proliferation and survival.

AMPK Activation: Increases AMP/ATP and ADP/ATP ratios, leading to AMPK phosphorylation and subsequent metabolic regulation.

Hsp90/Cdc37 Inhibition: Interferes with the interaction between Cdc37 and the N-terminus of Hsp90, affecting protein folding and stability.

Antiangiogenic Activity: Inhibits angiogenesis by downregulating VEGF and HIF-1α accumulation.

Comparison with Similar Compounds

Elaiophylin belongs to a family of 16-membered macrodiolides with C2 symmetry. Similar compounds include:

Efomycin M: Shares structural similarities and exhibits antimicrobial and anticancer activities.

Conglobatin: Another macrodiolide with antimicrobial properties.

Samroiyotmycin: Known for its unique structure and biological activities.

Bispolides and Vermiculin: Display a range of biological activities, including antimicrobial and anticancer effects.

Elaiophylin stands out due to its multifaceted biological activities and potential therapeutic applications, making it a promising candidate for further research and development.

Properties

Molecular Formula |

C54H88O18 |

|---|---|

Molecular Weight |

1025.3 g/mol |

IUPAC Name |

8,16-bis[4-[(2R)-4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione |

InChI |

InChI=1S/C54H88O18/c1-13-37-33(9)71-53(63,25-41(37)67-45-23-39(55)49(61)35(11)65-45)31(7)47(59)29(5)51-27(3)19-15-17-22-44(58)70-52(28(4)20-16-18-21-43(57)69-51)30(6)48(60)32(8)54(64)26-42(38(14-2)34(10)72-54)68-46-24-40(56)50(62)36(12)66-46/h15-22,27-42,45-52,55-56,59-64H,13-14,23-26H2,1-12H3/t27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,45?,46?,47?,48?,49?,50?,51?,52?,53-,54-/m1/s1 |

InChI Key |

OSERMIPXNLXAPD-IGSLCSJISA-N |

Isomeric SMILES |

CCC1C(O[C@](CC1OC2CC(C(C(O2)C)O)O)(C(C)C(C(C)C3C(C=CC=CC(=O)OC(C(C=CC=CC(=O)O3)C)C(C)C(C(C)[C@]4(CC(C(C(O4)C)CC)OC5CC(C(C(O5)C)O)O)O)O)C)O)O)C |

Canonical SMILES |

CCC1C(OC(CC1OC2CC(C(C(O2)C)O)O)(C(C)C(C(C)C3C(C=CC=CC(=O)OC(C(C=CC=CC(=O)O3)C)C(C)C(C(C)C4(CC(C(C(O4)C)CC)OC5CC(C(C(O5)C)O)O)O)O)C)O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[2-[2-aminopropanoyl(ethyl)amino]cyclohexyl]carbamate](/img/structure/B14795492.png)

![6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B14795502.png)

![2-amino-N-[(2,6-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14795507.png)

![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14795531.png)

![N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-2,3,4,4a,5,6,7,8,8a,9a,10,10a-dodecahydro-1H-acridine-4-carboxamide;hydrochloride](/img/structure/B14795537.png)

![(3S,4R)-4-amino-1-[[4-(3-methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol](/img/structure/B14795548.png)

![tert-butyl N-[(1S)-1-{6-bromo-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}ethyl]carbamate](/img/structure/B14795570.png)